(Z)-2-(4-nitrobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
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Description
(Z)-2-(4-nitrobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H13NO6 and its molecular weight is 339.303. The purity is usually 95%.
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Scientific Research Applications
Vibrational and Electronic Spectra Analysis : A study conducted by Veeraiah et al. (2012) explored the vibrational and electronic properties of a closely related compound, (Z)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one. This research utilized FT-IR, FT-Raman, UV spectra, and density functional theory (DFT) to analyze the compound. Fluorescence microscopic imaging studies indicated that the compound fluoresces in the yellow region (Veeraiah et al., 2012).
Biological Activity in Organic Chemistry : Rodrigues et al. (2015) described the synthesis of (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one, which is a potent immunomodulator and tyrosinase inhibitor. This compound is structurally similar and provides insights into the potential applications of the target compound in immunomodulation and enzymatic inhibition (Rodrigues, Martinho, & Afonso, 2015).
Antimicrobial Activity and Spectroscopic Characterization : Demircioğlu et al. (2018) synthesized and characterized novel sulfonamide derivatives related to the target compound. The study focused on their antimicrobial activity and spectroscopic properties using techniques such as FT-IR, 1H, and 13C NMR (Demircioğlu et al., 2018).
Potential as Monoamine Oxidase Inhibitors : Research on benzofuran derivatives, including those similar to the target compound, suggests potential applications as monoamine oxidase inhibitors, which could be significant in treating neurodegenerative disorders. This was explored in a study focused on synthesizing nitro-substituted 2-phenylbenzofurans derivatives (Delogu, 2017).
Crystallographic and Spectroscopic Studies : Hayvalı et al. (2010) investigated a series of compounds, including benzyloxybenzaldehyde derivatives and benzofurans derived from reactions involving similar structures. These studies contribute to understanding the crystallographic and spectroscopic properties of such compounds (Hayvalı et al., 2010).
Properties
IUPAC Name |
(2Z)-2-[(4-nitrophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-11(20)10-24-14-6-7-15-16(9-14)25-17(18(15)21)8-12-2-4-13(5-3-12)19(22)23/h2-9H,10H2,1H3/b17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREFAQXXUNCKAF-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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